molecular formula C6H15N3O2S B13877749 4-(Methylamino)piperidine-1-sulfonamide

4-(Methylamino)piperidine-1-sulfonamide

Cat. No.: B13877749
M. Wt: 193.27 g/mol
InChI Key: YITZOBRCOJXXJO-UHFFFAOYSA-N
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Description

4-(Methylamino)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring, a common structural motif in many pharmaceuticals, and a sulfonamide group, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One efficient method involves the NH4I-mediated reaction of sodium sulfinates with amines . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields.

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves multicomponent reactions. For example, the synthesis of highly functionalized piperidines can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This method is advantageous due to its efficiency and the ability to produce complex molecules in a single step.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Methylamino)piperidine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts DNA replication and leads to the antibacterial effects of the compound.

Comparison with Similar Compounds

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfisoxazole: Used to treat urinary tract infections.

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

4-(methylamino)piperidine-1-sulfonamide

InChI

InChI=1S/C6H15N3O2S/c1-8-6-2-4-9(5-3-6)12(7,10)11/h6,8H,2-5H2,1H3,(H2,7,10,11)

InChI Key

YITZOBRCOJXXJO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)N

Origin of Product

United States

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